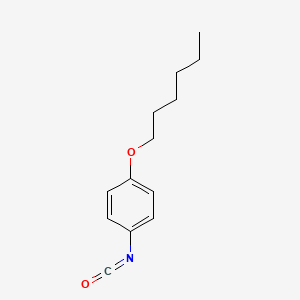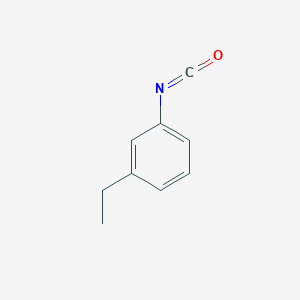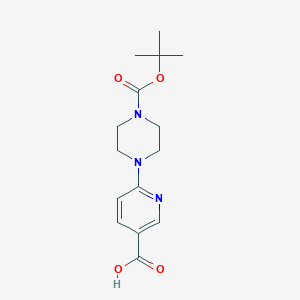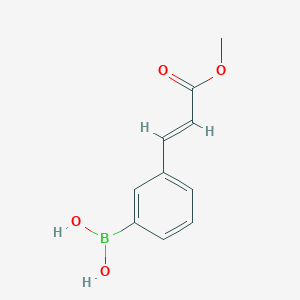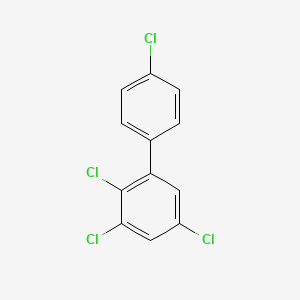
2,3,4',5-Tetrachlorobiphenyl
Übersicht
Beschreibung
2,3,4,5-Tetrachlorobiphenyl (TCB) is a persistent organic pollutant (POP) that is used in a variety of industrial processes and is known to be toxic to humans and animals. It is a polychlorinated biphenyl (PCB) with four chlorine atoms attached to each of the two biphenyl rings. It is a colorless or pale yellow liquid or solid and is soluble in organic solvents. It is used in the production of pesticides, plasticizers, and flame retardants. It is also found in electrical equipment, paints, and adhesives. The toxicity of TCB has been studied extensively and it is known to be a potent carcinogen.
Wissenschaftliche Forschungsanwendungen
1. Dechlorination by Organohalide Respiring Bacteria
- Summary of Application: This research focuses on the dechlorination of 2,3,4,5-Tetrachlorobiphenyl (PCB 61) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1 . The goal is to understand the rates of PCB dechlorination in the porewater phase, which is crucial for predicting the recovery time for a PCB-contaminated site .
- Methods of Application: The researchers developed a method to measure the rate of dechlorination in the aqueous phase at very low PCB concentrations . This approach uses a polymer functioning concurrently as a passive dosing system for maintaining a steady-state PCB substrate concentration in the water phase and as a passive equilibrium sampler to monitor the dechlorination product .
- Results: The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 . This suggests that low numbers of organohalide respiring bacteria rather than bioavailability accounts for low rates of dechlorination typically observed in sediments .
2. Environmental Monitoring with Aptamer Sensor
- Summary of Application: This research established a highly sensitive aptamer sensor for detecting 2,3’,5,5’-Tetrachlorobiphenyl (PCB72) in the environment . The detection of PCBs is significant for both environmental protection and human health .
- Methods of Application: The researchers employed a PCB72 targeting aptamer as a highly specific recognition element and a gold/silver (Au@Ag) nanocomposite as the surface-enhanced Raman spectroscopy (SERS) substrate . The targeted PCB72 could competitively bind with the PCB72 aptamer, resulting in a few aptamers sticking to the Au@Ag NPs and the “hot spot” strengthening effect of the substrate .
- Results: Under optimal conditions, this aptamer sensor exhibits great performance with high sensitivity, excellent selectivity and stability for the monitoring of PCB72 . It shows an excellent linear correlation ranging from 1 to 1000 pg mL −1 with a limit of detection of 0.3 pg mL −1 . This method is successfully utilized for PCB72 detection in real water samples with a simple pre-treatment .
3. Dechlorination by Organohalide Respiring Bacteria
- Summary of Application: This research focuses on the dechlorination of 2,3,4,5-Tetrachlorobiphenyl (PCB 61) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1 . The goal is to understand the rates of PCB dechlorination in the porewater phase, which is crucial for predicting the recovery time for a PCB-contaminated site .
- Methods of Application: The researchers developed a method to measure the rate of dechlorination in the aqueous phase at very low PCB concentrations . This approach uses a polymer functioning concurrently as a passive dosing system for maintaining a steady-state PCB substrate concentration in the water phase and as a passive equilibrium sampler to monitor the dechlorination product .
- Results: The results indicate that the rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 . This suggests that low numbers of organohalide respiring bacteria rather than bioavailability accounts for low rates of dechlorination typically observed in sediments .
4. Environmental Monitoring with Aptamer Sensor
- Summary of Application: This research established a highly sensitive aptamer sensor for detecting 2,3’,5,5’-Tetrachlorobiphenyl (PCB72) in the environment . The detection of PCBs is significant for both environmental protection and human health .
- Methods of Application: The researchers employed a PCB72 targeting aptamer as a highly specific recognition element and a gold/silver (Au@Ag) nanocomposite as the surface-enhanced Raman spectroscopy (SERS) substrate . The targeted PCB72 could competitively bind with the PCB72 aptamer, resulting in a few aptamers sticking to the Au@Ag NPs and the “hot spot” strengthening effect of the substrate .
- Results: Under optimal conditions, this aptamer sensor exhibits great performance with high sensitivity, excellent selectivity and stability for the monitoring of PCB72 . It shows an excellent linear correlation ranging from 1 to 1000 pg mL −1 with a limit of detection of 0.3 pg mL −1 . This method is successfully utilized for PCB72 detection in real water samples with a simple pre-treatment .
5. Biotechnological Synthesis of Pd-based Nanoparticle Catalysts
- Summary of Application: This research focuses on the biotechnological synthesis of Pd-based nanoparticle catalysts . The goal is to create sustainable and efficient catalysts for reactions such as hydrogenation .
- Methods of Application: The researchers utilized microbes capable of bioreducing soluble high oxidation state metal ions to form metal nanoparticles at ambient temperature and pressure, without the need for toxic chemicals . They also incorporated additional functional nanomaterials to enhance the catalytic properties .
- Results: The results indicate that Pd nanoparticles supported on microbial cells (bio-Pd) can catalyse a wide array of reactions, even outperforming commercial heterogeneous Pd catalysts in several studies . The intrinsic activity and selectivity of bio-Pd must be enhanced to be considered a viable commercial option .
6. Reductive Dechlorination in Different Sediments
- Summary of Application: This research investigates the reductive dechlorination of 2,3,4,5-Tetrachlorobiphenyl in three different sediments: estuarine, marine, and riverine . The goal is to understand how different environments affect the dechlorination process .
- Methods of Application: The researchers enriched anaerobic cultures capable of reductively dechlorinating 2,3,4,5-Tetrachlorobiphenyl from the three different sediments . Two different electron donors were used in enrichments with the estuarine sediment (elemental iron or a mixture of fatty acids) .
- Results: The results are not specified in the search results. For detailed results, please refer to the original research article .
Eigenschaften
IUPAC Name |
1,2,5-trichloro-3-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITMYAMXIZQCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074223 | |
| Record name | 2,3,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4',5-Tetrachlorobiphenyl | |
CAS RN |
74472-34-7 | |
| Record name | 2,3,4',5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4',5-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4',5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3KL70VAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B1585711.png)
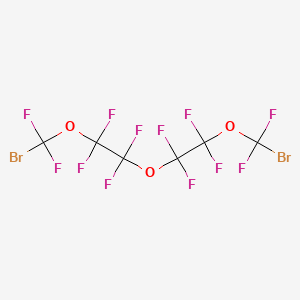

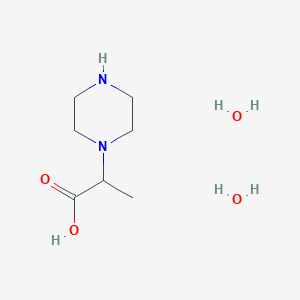
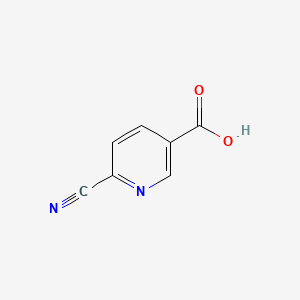
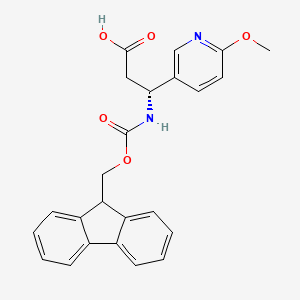
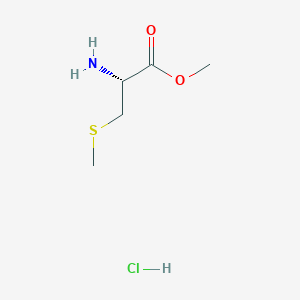
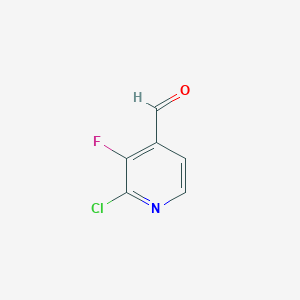
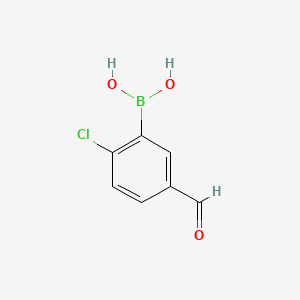
![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)
